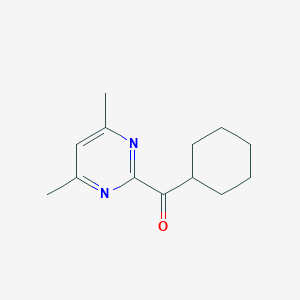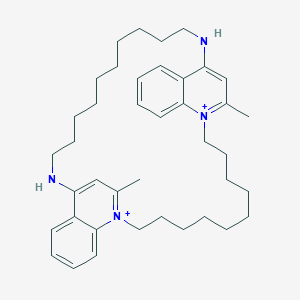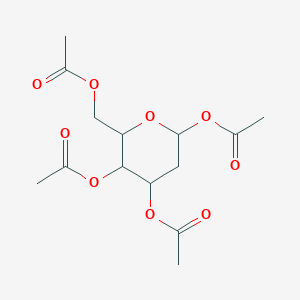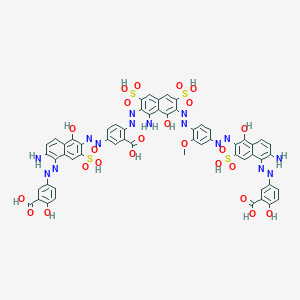
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone, also known as CDK, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are enzymes involved in regulating the cell cycle. CDKs have been found to be overactive in many types of cancer, and CDK inhibitors like CDK have shown promise as potential cancer therapeutics.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been extensively studied as a potential cancer therapeutic. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Wirkmechanismus
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibits the activity of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones, which are enzymes that play a key role in regulating the cell cycle. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones are involved in the progression of cells from one phase of the cell cycle to the next, and overactive Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones can lead to uncontrolled cell division and the development of cancer. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone binds to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones and prevents them from phosphorylating their target proteins, which disrupts the cell cycle and leads to cell death.
Biochemical and Physiological Effects:
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has been extensively studied and has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone. One area of interest is the development of more potent and selective Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibitors. Another area of interest is the investigation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the combination of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of biomarkers to predict response to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone treatment is an important area of future research.
Synthesemethoden
The synthesis of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone involves several steps. The starting material is 4,6-dimethyl-2-pyrimidinamine, which is reacted with cyclohexanone in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
cyclohexyl-(4,6-dimethylpyrimidin-2-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
IFGXEBFMVJVIGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)



![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)



![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)



